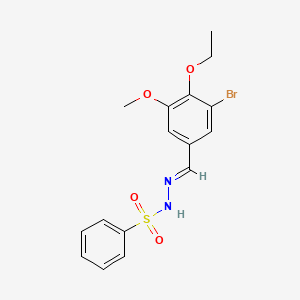

N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related hydrazone compounds involves condensation reactions, where an aldehyde or ketone reacts with a hydrazide. For instance, compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide have been synthesized and characterized through elemental analysis, infrared spectroscopy (IR), and single-crystal X-ray diffractions (Zhu, 2011). Although not the exact compound , this synthesis approach is indicative of the methodologies likely employed in creating N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is typically confirmed through single-crystal X-ray diffraction. This method provides detailed insights into the crystallographic arrangement and geometry, including bond lengths and angles. Hydrazone compounds exhibit E configurations with respect to the C=N double bonds, indicative of their structural stability and geometric preferences (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, based on their functional groups. Their reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. Studies on similar compounds have elucidated their potential as sensors for metal ion detection, showcasing the versatility of hydrazone compounds in chemical sensing applications (Hussain et al., 2020).

Scientific Research Applications

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Bioactive Schiff Base Compounds

A study conducted by Sirajuddin et al. (2013) on Schiff base compounds, including derivatives related to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, found these compounds to exhibit remarkable biological activities. Their interactions with Salmon sperm DNA suggest potential applications in biotechnology and pharmacology due to their binding propensity towards DNA via intercalation mode. These compounds also showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Sensor Technology for Metal Ion Detection

Research by Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives for the selective detection of gallium (Ga3+) ions. This work demonstrates the compound's utility in fabricating sensitive and selective sensor probes for environmental and biological sample analysis, indicating its versatility in sensor technology applications (Hussain, Asiri, Arshad, & Rahman, 2018).

Anticancer and Antimicrobial Activities

Further studies on similar Schiff base compounds have shown significant cytotoxic and antimicrobial activities, suggesting their potential in developing new therapeutic agents for cancer and infectious diseases. These compounds' ability to inhibit alkaline phosphatase enzyme and their effective antioxidant properties compared to ascorbic acid underline their prospective application in medical research and drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name |

N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWZOGLCVHTHGJ-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)